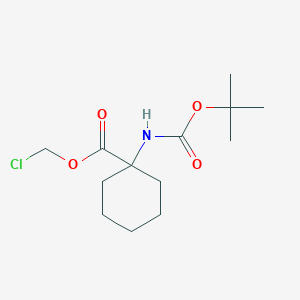

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

説明

Synthesis Analysis

The synthesis of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared from commercially available tert-butyloxycarbonyl-protected amino acids and are used as the starting materials in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene- N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .Molecular Structure Analysis

The molecular structure of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are room-temperature ionic liquids that have multiple reactive groups .Chemical Reactions Analysis

The chemical reactions involving Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate are complex due to the multiple reactive groups present in the molecule . The compound is used in the synthesis of dipeptides with commonly used coupling reagents . The coupling reagent N, N′-diethylene- N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs .Physical And Chemical Properties Analysis

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a solid at room temperature . It should be stored under inert gas at a temperature between 0-10°C . The compound is air sensitive and heat sensitive .科学的研究の応用

An Improved Synthesis Approach

An enhanced method for synthesizing (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been developed, featuring milder and more selective conditions. This approach employs both classical salt resolution and enzymatic methods to achieve high selectivity in obtaining the desired compound (Badland et al., 2010).

Nitrogen-Containing Analogs of Chorismic Acid

The study of two molecules, methyl 3-[(tert-butyloxycarbonyl)amino]-4-hydroxy-1cyclohexanecarboxylate and methyl 4[(tert-butyloxycarbonyl)amino]-3-hydroxy-1-cyclohexanecarboxylate, reveals the presence of cyclohexane rings in regular chair forms and extended urethane side chains. These molecules engage in extensive hydrogen bonding through the trans planar NH-CO moieties of the urethane side chains and hydroxyl substituents (Mackay et al., 1994).

Chemoselective Tert-Butyloxycarbonylation

A novel chemoselective tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been shown to be effective for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base, yielding high selectivity under mild conditions (Ouchi et al., 2002).

Applications in Peptide Synthesis

Mono-Protected Diamines Synthesis

N α -tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides have been synthesized from amino alcohols, showcasing a process that yields N-tert-butoxycarbonylamino alcohols through reaction with di-tert-butyl dicarbonate. This method facilitates one-pot conversion to azides via mesylate under phase-transfer conditions, followed by hydrogenolysis to yield the target compounds (Mattingly, 1990).

Material Synthesis

Amino Acid-Based Polyacetylenes

The synthesis of novel amino acid-derived acetylene monomers and their polymerization has been explored, leading to the formation of polymers with potential helical conformations. This research provides insights into the synthesis and properties of materials derived from amino acids, contributing to the development of new materials with unique properties (Gao et al., 2003).

作用機序

Safety and Hazards

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, medical advice should be sought . Contaminated clothing should be removed and washed before reuse .

特性

IUPAC Name |

chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-13(10(16)18-9-14)7-5-4-6-8-13/h4-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKNWCARBKHFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1449909.png)

![2-Oxaspiro[3.3]heptan-6-ylmethanamine](/img/structure/B1449913.png)

![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)

![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)

![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)